N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyriMidin-4-aMine dihydrochloride
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Overview
Description
N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is a chemical compound with significant interest in the fields of chemistry and pharmacology. It is known for its unique structural properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride typically involves multiple steps. The key starting materials are generally commercially available or can be synthesized through established procedures. The synthesis involves:
Formation of the piperidine ring through a series of cyclization reactions.
Introduction of the pyrrolo[2,3-d]pyrimidin-4-amine core.
Methylation of the amine group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride can undergo several types of reactions, including:
Oxidation: : Conversion to different oxidation states.
Reduction: : Involving reducing agents to convert specific functional groups.
Substitution: : Reactions where certain groups are replaced by others.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halogens, alkylating agents.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used but often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound has been investigated for its potential as a ligand in receptor studies. Its interactions with various biological targets can provide insights into cellular signaling pathways and receptor functionality.
Medicine
In medicine, this compound shows promise in drug discovery and development. Its ability to modulate specific biological pathways could lead to the development of new therapeutic agents.
Industry
Industrially, the compound might be used in the manufacture of pharmaceuticals, where its unique properties can enhance the efficacy and stability of drug formulations.
Mechanism of Action
The mechanism by which N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins, leading to modulation of signaling pathways and biochemical processes.
Comparison with Similar Compounds
Compared to similar compounds, N-Methyl-N-((3R,4R)-4-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride stands out due to its specific structural features and reactivity. Similar compounds might include:
N-Methylpiperidine derivatives.
Pyrrolopyrimidine compounds.
Each of these has unique properties and applications, but this compound's specific configuration provides distinct advantages in its respective applications.
Properties
IUPAC Name |
N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H/t9-,11+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSODOXNLLQKTEM-SFGLUTOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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